2-Methyl-1-Tosyl-Aziridine
Overview
Description
2-Methyl-1-Tosyl-Aziridine is an organic compound characterized by a three-membered aziridine ring with a methyl group and a tosyl group attached. Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis . The presence of the tosyl group enhances the stability and reactivity of the aziridine ring, making this compound a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-Tosyl-Aziridine can be synthesized through several methods. One common approach involves the reaction of this compound with a suitable base, such as potassium carbonate, in the presence of a solvent like dichloromethane . Another method includes the use of electrophilic nitrogen sources to transform alkenes into aziridines under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-Tosyl-Aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse amine derivatives.
Polymerization: The compound can participate in anionic and cationic ring-opening polymerization to form polyamines with various structures.
Common Reagents and Conditions:
Nucleophilic Reagents: Amines, alcohols, thiols.
Polymerization Initiators: Methyl triflate, perchloric acid, boron trifluoride etherate.
Major Products:
Amines: Formed through nucleophilic ring-opening reactions.
Polyamines: Resulting from polymerization processes.
Scientific Research Applications
2-Methyl-1-Tosyl-Aziridine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-Tosyl-Aziridine primarily involves its ability to undergo nucleophilic ring-opening reactions. The presence of the tosyl group activates the aziridine ring, making it more susceptible to nucleophilic attack. This leads to the formation of aziridinium ions, which can react with various nucleophiles to form diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the tosyl group, which stabilizes the intermediate species formed during the reactions .
Comparison with Similar Compounds
- 2-Decyl-Tosyl-Aziridine
- 2-Phenyl-Tosyl-Aziridine
- 2-Methyl-Mesyl-Aziridine
Comparison: 2-Methyl-1-Tosyl-Aziridine is unique due to its specific substituents, which influence its reactivity and stability. Compared to 2-Decyl-Tosyl-Aziridine and 2-Phenyl-Tosyl-Aziridine, the methyl group in this compound provides a different steric and electronic environment, affecting its reaction pathways and products . Additionally, the tosyl group in this compound offers distinct advantages in terms of activation and stabilization compared to other sulfonyl groups like mesyl .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)sulfonylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-3-5-10(6-4-8)14(12,13)11-7-9(11)2/h3-6,9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZLZRGBQZRSJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN1S(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337823 | |
Record name | 2-Methyl-1-Tosyl-Aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119461-40-4 | |
Record name | 2-Methyl-1-Tosyl-Aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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